3-Amino-6-bromopicolinic acid

CAS No.: 1052708-46-9

Cat. No.: VC3358988

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1052708-46-9 |

|---|---|

| Molecular Formula | C6H5BrN2O2 |

| Molecular Weight | 217.02 g/mol |

| IUPAC Name | 3-amino-6-bromopyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H5BrN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11) |

| Standard InChI Key | HXBNYDVCPBSMTF-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1N)C(=O)O)Br |

| Canonical SMILES | C1=CC(=NC(=C1N)C(=O)O)Br |

Introduction

Chemical Properties and Structure

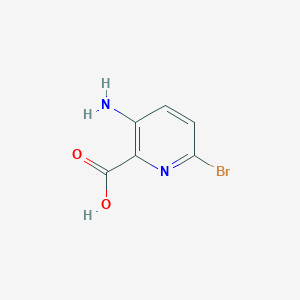

3-Amino-6-bromopicolinic acid, also known as 3-amino-6-bromopyridine-2-carboxylic acid, is a heterocyclic organic compound with several distinctive functional groups attached to a pyridine ring. This section examines its chemical identity, structural characteristics, and key physical properties that define its behavior in chemical systems.

Identification and Physical Properties

3-Amino-6-bromopicolinic acid is uniquely identified by its CAS number 1052708-46-9. The compound possesses a molecular formula of C₆H₅BrN₂O₂, corresponding to a calculated molecular weight of 217.02 g/mol. This information serves as the fundamental identifier for the compound in chemical databases and literature.

The structure features a pyridine ring with three key substituents: an amino group (-NH₂) at the 3-position, a bromine atom at the 6-position, and a carboxylic acid group (-COOH) at the 2-position. These functional groups significantly influence the compound's chemical reactivity, solubility, and potential applications. The strategic positioning of these groups creates a unique electronic distribution within the molecule that affects its chemical behavior.

Table 1 summarizes the key physical and chemical properties of 3-Amino-6-bromopicolinic acid:

| Property | Value |

|---|---|

| CAS Number | 1052708-46-9 |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| IUPAC Name | 3-amino-6-bromopyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H5BrN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11) |

| Standard InChIKey | HXBNYDVCPBSMTF-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1N)C(=O)O)Br |

Structural Characteristics

The molecular structure of 3-Amino-6-bromopicolinic acid presents several interesting features that influence its chemical behavior. The pyridine ring provides an aromatic system with a nitrogen atom that contributes to the compound's basicity. The nitrogen atom in the ring can accept a proton, making the compound weakly basic. This property is significant for understanding its behavior in different pH environments and its potential interactions with other molecules.

The carboxylic acid group at the 2-position (ortho to the ring nitrogen) exhibits typical acidic properties, allowing the compound to participate in acid-base reactions. The proximity of this group to the ring nitrogen creates an interesting electronic environment that may affect its acidity compared to other carboxylic acids. This structural arrangement is reminiscent of picolinic acid, from which this compound is derived.

The amino group at the 3-position introduces nucleophilic character to the molecule, making it potentially reactive in various substitution reactions. Additionally, this group can participate in hydrogen bonding, affecting the compound's solubility and its interactions with other molecules. The amino group's presence significantly alters the electronic distribution within the pyridine ring compared to the parent picolinic acid.

Comparison with Related Compounds

To better understand the properties and potential applications of 3-Amino-6-bromopicolinic acid, it is valuable to compare it with structurally related compounds, particularly other derivatives of picolinic acid. This comparison highlights the unique features of 3-Amino-6-bromopicolinic acid and provides insights into how its structure influences its chemical behavior.

Comparison with Picolinic Acid

Picolinic acid, the parent compound of 3-Amino-6-bromopicolinic acid, is a pyridine derivative with a carboxylic acid group at the 2-position. The addition of the amino group at the 3-position and the bromine atom at the 6-position in 3-Amino-6-bromopicolinic acid significantly alters its electronic properties and reactivity compared to picolinic acid.

The amino group introduces electron-donating character to the pyridine ring, potentially increasing the basicity of the ring nitrogen and affecting the acidity of the carboxylic acid group. In contrast, the bromine atom, being electron-withdrawing, might counterbalance some of these effects, creating a unique electronic distribution within the molecule.

Comparison with 6-Bromopicolinic Acid

6-Bromopicolinic acid, mentioned in search results and, shares the bromine substitution at the 6-position with 3-Amino-6-bromopicolinic acid but lacks the amino group at the 3-position. This structural difference leads to distinct chemical properties and potential applications.

The crystal structure of 3-bromopicolinic acid, detailed in search result , reveals interesting conformational features and hydrogen bonding patterns that might provide insights into the potential structural characteristics of 3-Amino-6-bromopicolinic acid. The presence of the amino group in 3-Amino-6-bromopicolinic acid would likely alter these patterns due to its hydrogen bonding capabilities.

6-Bromopicolinic acid has been studied for various applications, including photochemical reactions and coordination chemistry, as mentioned in search result. It undergoes photodehalogenation reactions and forms coordination complexes with metals like manganese(II) and zinc(II). 3-Amino-6-bromopicolinic acid might exhibit similar reactivities, potentially with modifications due to the presence of the amino group.

Table 2 provides a comparative overview of these structurally related compounds:

| Property | 3-Amino-6-bromopicolinic acid | Picolinic acid | 6-Bromopicolinic acid |

|---|---|---|---|

| Molecular Formula | C₆H₅BrN₂O₂ | C₆H₅NO₂ | C₆H₄BrNO₂ |

| Molecular Weight | 217.02 g/mol | 123.11 g/mol | 202.01 g/mol |

| Key Functional Groups | Amino at C-3, Bromo at C-6, Carboxyl at C-2 | Carboxyl at C-2 | Bromo at C-6, Carboxyl at C-2 |

| Potential Applications | Synthetic building block, Metal chelation, Possible biomedical applications | Metal chelation, Biological activities, Synthetic precursor | Photochemical reactions, Coordination chemistry, Catalysis |

This comparison highlights how structural modifications to the picolinic acid scaffold can lead to derivatives with distinct properties and potential applications. Understanding these structure-property relationships is crucial for the rational design of compounds with desired characteristics for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume